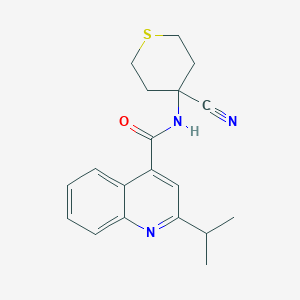
N-(4-Cyanothian-4-yl)-2-propan-2-ylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanothian-4-yl)-2-propan-2-ylquinoline-4-carboxamide is a useful research compound. Its molecular formula is C19H21N3OS and its molecular weight is 339.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-Cyanothian-4-yl)-2-propan-2-ylquinoline-4-carboxamide is a synthetic compound with potential biological applications, particularly in the field of cancer research. This article provides an overview of its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Characteristics
The compound's chemical structure and characteristics are essential for understanding its biological activity. The following table summarizes key information:
| Property | Value |
|---|---|
| Molecular Weight | 381.48 g/mol |
| Molecular Formula | C25H23N3O |
| LogP | 5.6296 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 42.229 Ų |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit tumor proliferation. The mechanism involves several pathways, including:
- Inhibition of PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Compounds that inhibit this pathway can lead to increased apoptosis in cancer cells .
- Microtubule Disruption: Similar to other quinoline derivatives, this compound may disrupt microtubule dynamics, which is vital for cell division and stability, leading to cell cycle arrest and apoptosis .
Anticancer Activity
Research has demonstrated the anticancer potential of this compound through various in vitro studies. Key findings include:
- Cytotoxicity Assays: The compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, it showed IC50 values lower than 10 µM against colorectal and lung cancer cell lines .
- Selectivity Index (SI): The selectivity index was calculated to assess the compound's effectiveness against cancer cells compared to normal cells. A higher SI indicates a more favorable therapeutic profile.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:
- Study on Quinoline Derivatives: A study investigated a series of quinoline derivatives and their anticancer activities against different human cancer cell lines. The findings indicated that modifications to the quinoline structure could enhance anticancer efficacy while minimizing toxicity .
- In Vivo Studies: Preclinical models demonstrated that similar compounds could inhibit tumor growth in xenograft models, showcasing their potential as therapeutic agents .
Propriétés
IUPAC Name |
N-(4-cyanothian-4-yl)-2-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13(2)17-11-15(14-5-3-4-6-16(14)21-17)18(23)22-19(12-20)7-9-24-10-8-19/h3-6,11,13H,7-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAFWISKWDJQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3(CCSCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














